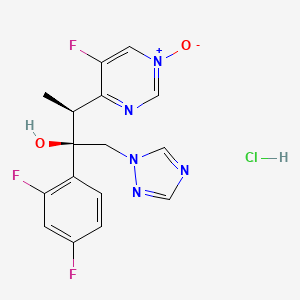

Voriconazole N-oxide (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Voriconazole N-oxyde (chlorhydrate) est un métabolite du voriconazole, un médicament antifongique triazole. Le voriconazole est largement utilisé pour traiter les infections fongiques graves, en particulier chez les patients immunodéprimés. Le dérivé N-oxyde est formé par l'oxydation métabolique du voriconazole et est connu pour ses propriétés pharmacocinétiques distinctes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Voriconazole N-oxyde est synthétisé par N-oxydation du voriconazole. Le procédé implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées. La réaction est effectuée dans un solvant organique, souvent l'acétonitrile, et nécessite une surveillance attentive pour assurer une conversion complète à la forme N-oxyde .

Méthodes de production industrielle : Dans les milieux industriels, la production de Voriconazole N-oxyde implique des procédés d'oxydation à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de surveillance avancés garantit un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de cristallisation ou de chromatographie pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Voriconazole N-oxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres métabolites.

Réduction : Dans certaines conditions, le N-oxyde peut être réduit en voriconazole.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du cycle triazole.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, peracides.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits :

Oxydation : Formation de métabolites hydroxylés.

Réduction : Régénération du voriconazole.

Substitution : Formation de dérivés triazoles substitués.

4. Applications de la recherche scientifique

Le Voriconazole N-oxyde a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier le métabolisme du voriconazole.

Biologie : Étudié pour son rôle dans les voies métaboliques des agents antifongiques.

Médecine : Étudié pour ses propriétés pharmacocinétiques et ses effets thérapeutiques potentiels.

Industrie : Utilisé dans le développement de nouvelles formulations antifongiques et de systèmes d'administration de médicaments.

5. Mécanisme d'action

Le Voriconazole N-oxyde exerce ses effets en inhibant les enzymes cytochrome P450 fongiques, en particulier la 14-alpha stérol déméthylase. Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, conduisant à la lyse et à la mort cellulaires. L'interaction du composé avec les enzymes cytochrome P450 affecte également son propre métabolisme et sa pharmacocinétique .

Composés similaires :

Fluconazole : Un autre antifongique triazole avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Itraconazole : Un antifongique triazole à spectre d'activité plus large.

Posaconazole : Connu pour son efficacité contre les souches fongiques résistantes.

Unicité : Le Voriconazole N-oxyde est unique en raison de sa voie métabolique spécifique et de la formation de métabolites distincts. Son profil pharmacocinétique, y compris son interaction avec les enzymes cytochrome P450, le distingue des autres antifongiques triazoles .

Applications De Recherche Scientifique

Voriconazole N-oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of voriconazole.

Biology: Investigated for its role in the metabolic pathways of antifungal agents.

Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.

Industry: Utilized in the development of new antifungal formulations and drug delivery systems.

Mécanisme D'action

Voriconazole N-oxide exerts its effects by inhibiting fungal cytochrome P450 enzymes, particularly 14-alpha sterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. The compound’s interaction with cytochrome P450 enzymes also affects its own metabolism and pharmacokinetics .

Comparaison Avec Des Composés Similaires

Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Itraconazole: A triazole antifungal with broader spectrum activity.

Posaconazole: Known for its efficacy against resistant fungal strains.

Uniqueness: Voriconazole N-oxide is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its pharmacokinetic profile, including its interaction with cytochrome P450 enzymes, sets it apart from other triazole antifungals .

Propriétés

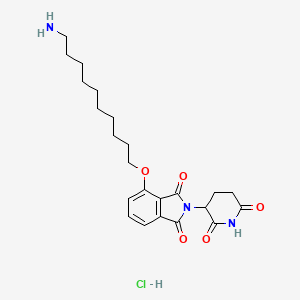

Formule moléculaire |

C16H15ClF3N5O2 |

|---|---|

Poids moléculaire |

401.77 g/mol |

Nom IUPAC |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H14F3N5O2.ClH/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18;/h2-5,7-10,25H,6H2,1H3;1H/t10-,16+;/m0./s1 |

Clé InChI |

TUFSYNMLEUYAQZ-XVQZZTKGSA-N |

SMILES isomérique |

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |

SMILES canonique |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)

![4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B10861163.png)

![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)